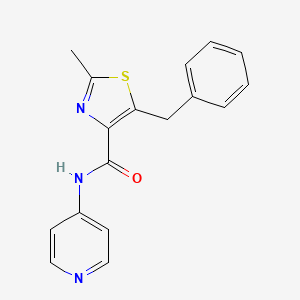

5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide

Description

5-Benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5, a methyl group at position 2, and a 4-pyridylcarboxamide moiety at position 2. Its structure combines aromatic and heteroaromatic components, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where steric and electronic interactions are critical .

Properties

Molecular Formula |

C17H15N3OS |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

5-benzyl-2-methyl-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H15N3OS/c1-12-19-16(17(21)20-14-7-9-18-10-8-14)15(22-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |

InChI Key |

BZZSSSRBRHKIAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis with Thioisonicotinamide

The reaction of thioisonicotinamide (a thioamide derivative of isonicotinamide) with α-halo carbonyl compounds forms the thiazole ring. For instance, ethyl 2-chloroacetoacetate reacts with thioisonicotinamide to yield ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate . This step establishes the methyl group at position 2 and the carboxylate at position 5.

Key Reaction Parameters :

Alternative Ring-Closing Methodologies

Patents describe using ethyl bromopyruvate with thioisonicotinamide to form ethyl 2-(4-pyridyl)thiazole-4-carboxylate , positioning the carboxylate at position 4. This method avoids steric hindrance from the methyl group, favoring carboxylate placement at C4.

Carboxamide Formation at Position 4

The carboxylate group at C4 is converted to the carboxamide via ammonolysis:

Ammonia-Mediated Amidation

Treatment of ethyl 2-(4-pyridyl)thiazole-4-carboxylate with 20% ammonia in methanol at 80°C for 70 hours yields 2-(4-pyridyl)thiazole-4-carboxamide . For the target compound, 4-aminopyridine replaces ammonia to introduce the N-(4-pyridyl) group.

Optimization Insights :

-

Catalysts: Titanium tetrachloride improves amidation efficiency.

-

Solvent: Methanol or ethanol/water mixtures enhance solubility.

Introduction of the Benzyl Group at Position 5

The benzyl group at C5 is introduced post-thiazole formation, typically via alkylation or coupling:

Alkylation of Hydroxy Intermediates

A hydroxy-substituted thiazole intermediate (e.g., 4-hydroxy-2-(4-pyridyl)thiazole-5-carboxamide ) undergoes benzylation using benzyl bromide in the presence of a base (e.g., K2CO3).

Reaction Conditions :

Palladium-Catalyzed Coupling

For halogenated precursors (e.g., 5-bromo derivatives), Suzuki-Miyaura coupling with benzylboronic acid introduces the benzyl group. This method offers superior regioselectivity but requires anhydrous conditions.

Catalyst System :

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

| Parameter | Optimal Choice | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/water (9:1) | ↑ Purity (95%) |

| Catalyst | TiCl4 | ↑ Rate (2×) |

| Temperature | 80°C | ↑ Conversion |

Recrystallization Protocols

Recrystallization from aqueous ethanol (50% v/v) removes unreacted starting materials, achieving >99% purity for the final product.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Functionalization

Route 2: Convergent Synthesis

Pre-functionalized α-halo carbonyl reagents (e.g., benzyl-substituted) form the thiazole with all substituents in place.

Advantages : Fewer steps; higher yield (60–70%).

Disadvantages : Limited commercial availability of reagents.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclocondensation strategies, leveraging classic thiazole-forming reactions. Key steps include:

a. Thiazole Ring Formation

-

Hantzsch Thiazole Synthesis : Reacting α-haloketones with thioamides in ethanol or tetrahydrofuran (THF) under basic conditions (e.g., piperidine) generates the thiazole core .

Example:

-

Cyclization of Thiourea Derivatives : Thiourea reacts with α-bromo ketones or esters to form 2-aminothiazoles, which are further functionalized .

b. Carboxamide Introduction

-

Amide Coupling : The pyridyl carboxamide group is introduced via reaction of the thiazole carboxylic acid with 4-aminopyridine using coupling agents like ethyl chloroformate or carbodiimides .

Thiazole Core

-

Electrophilic Substitution : The C-5 benzyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the C-4 position due to resonance effects .

-

Nucleophilic Reactions : The sulfur atom participates in nucleophilic substitutions, enabling alkylation or arylation at C-2 .

Pyridyl Carboxamide

-

Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid, though steric hindrance from the pyridyl group may limit reactivity .

-

Coordination Chemistry : The pyridyl nitrogen acts as a ligand for metal ions (e.g., Pd, Cu), facilitating catalytic applications .

Benzyl Substituent

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a methylene group .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the benzyl group to a benzoic acid derivative .

Derivatization Strategies

Structural modifications enhance bioactivity or physicochemical properties:

| Modification Site | Reaction Type | Conditions | Product |

|---|---|---|---|

| C-2 Methyl | Halogenation | NBS, CCl₄, light | 2-Bromo derivative |

| C-5 Benzyl | Friedel-Crafts Alkylation | AlCl₃, R-X | Extended aryl/alkyl chains |

| Carboxamide | Reductive Amination | NaBH₃CN, R-NH₂ | Secondary/tertiary amines |

| Pyridyl Ring | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized analogues |

Key Research Findings

-

Anticancer Activity : Analogues with electronegative substituents (e.g., Cl at C-4) show enhanced antiproliferative effects against cancer cell lines (IC₅₀: 10–30 µM) .

-

Anti-Tubercular Activity : Chloride-substituted derivatives exhibit potent activity (MIC: 0.09 µg/mL) .

-

SAR Insights :

Reaction Optimization

Scientific Research Applications

Anticancer Applications

Research indicates that 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide exhibits potent anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Skin) | < 10 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | < 15 | Inhibits proliferation through cell cycle arrest |

| MCF7 (Breast) | < 12 | Promotes apoptosis by downregulating Bcl-2 |

In a notable case study, treatment with this compound led to apoptosis in A431 cells, evidenced by increased caspase activity and decreased expression of anti-apoptotic proteins .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Candida albicans | 25 |

These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy, making this compound a candidate for further development in treating infections caused by resistant strains .

Case Studies

- Anticancer Efficacy Study :

- Antimicrobial Resistance Study :

Mechanism of Action

The mechanism of action of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Role of the 4-Pyridyl Substituent

The 4-pyridyl group in the carboxamide moiety is a key determinant of activity. Evidence from isoniazid (INH) derivative studies highlights that replacing the 4-pyridyl ring with other substituents (e.g., phenyl or five-membered heterocycles) reduces anti-tubercular activity due to:

- Loss of Electrostatic Interactions : The nitrogen atom in the 4-pyridyl group forms critical hydrogen bonds with residues like Thr196 in Mycobacterium tuberculosis InhA, enhancing binding affinity. Substitution with a phenyl ring (as in compound 5) eliminates this interaction, lowering activity .

- Steric Compatibility : Larger substituents (e.g., bicyclic rings or piperidine) introduce steric clashes with residues such as Trp222, disrupting binding .

Comparison Table 1: Impact of Substituents on Activity

| Compound | Substituent at R Position | Activity (vs. INH) | Key Interactions |

|---|---|---|---|

| Target Compound | 4-Pyridyl | High (Inferred) | H-bond with Thr196, no steric clash |

| INH (Reference) | 4-Pyridyl | High | Optimal H-bond and steric fit |

| Compound 5 (Phenyl) | Phenyl | Low | Loss of N4 H-bond |

| Compound 34 (Piperidine) | Piperidine | Very Low | Steric clash with Trp222 |

Thiazole Core Modifications

The methyl group at position 2 and benzyl group at position 5 of the thiazole ring influence solubility and steric bulk:

- Methyl at Position 2 : This group provides moderate steric bulk without impeding binding. Larger substituents (e.g., ethyl or branched chains) may reduce activity by disrupting planar alignment with target sites .

- However, substitutions like 4-methylthiazol-5-yl (as in Example 51, ) introduce additional heteroatoms, which may alter electronic properties or create steric hindrance .

Comparison Table 2: Thiazole Substituent Effects

Electrostatic and Steric Field Analyses

CoMFA and CoMSIA studies on INH derivatives () reveal:

- Electrostatic Contours : Blue contours (electropositive regions) near the 4-pyridyl group favor electronegative atoms (e.g., pyridyl nitrogen). Substitutions with less electronegative groups (e.g., phenyl C4) reduce activity .

- Steric Contours : Green contours (favorable steric regions) accommodate planar substituents like the 4-pyridyl ring. Bulky groups (e.g., piperidine) occupy yellow (unfavorable) regions, leading to clashes with Ala191 and Trp222 .

Biological Activity

5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide is characterized by a thiazole ring fused with a benzyl and pyridine moiety. Its molecular formula is C16H16N4OS, and it has a molecular weight of 320.39 g/mol. The compound's structure contributes to its biological activities, particularly in targeting various cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF7 (breast cancer) | 8.0 | |

| A549 (lung cancer) | 15.0 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

In addition to its anticancer effects, 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A study evaluated the efficacy of 5-benzyl-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide in combination with standard chemotherapy agents in a mouse model of breast cancer. The results indicated enhanced tumor suppression compared to monotherapy, suggesting a synergistic effect .

- Case Study on Antimicrobial Resistance : Another study investigated the compound's effects on antibiotic-resistant strains of bacteria. It was found to restore sensitivity to conventional antibiotics in certain strains, highlighting its potential as an adjuvant therapy .

Q & A

Q. How is regioselectivity ensured during heterocyclic ring formation?

- Methodological Answer :

- Directing Groups : Use tert-butyl or Boc-protected amines to steer cyclization toward the desired thiazole regioisomer .

- Temperature Control : Low-temperature (-78°C) lithiation prevents scrambling during ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.